molecular formula C17H17N3O3S B1202083 Picoprazole CAS No. 78090-11-6

Picoprazole

Cat. No. B1202083
CAS RN: 78090-11-6
M. Wt: 343.4 g/mol
InChI Key: ASSMECARUIRCML-UHFFFAOYSA-N
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Description

Picoprazole is a substituted benzimidazole . It is a specific inhibitor of H+/K±ATPase with an IC50 of 3.1±0.4 μM . It inhibits the gastric (H+ + K+)-ATPase in a concentration-and time-dependent manner, which may explain its inhibitory action on acid secretion in vitro and in vivo .


Synthesis Analysis

A series of six novel benzimidazole-pyrazole hybrid molecules was synthesized and characterized using elemental analysis (CHN) and spectroscopic methods (1HNMR, FT-IR) . All the synthesized compounds were evaluated for their in vivo anti-ulcerogenic activity using Albino rats .


Molecular Structure Analysis

The molecular formula of Picoprazole is C17H17N3O3S . The molecular weight is 343.4 .


Chemical Reactions Analysis

Picoprazole inhibits the H+/K±ATPase activity in a concentration-dependent manner . It binds to 100-kDa polypeptides of the enzyme, dose-dependently inhibited opening of the Cl- conductance by Cu2±o-phenanthroline .


Physical And Chemical Properties Analysis

Picoprazole is a small molecule . Its poor stability hinders the development of formulations in which dose can be easily adjusted .

Scientific Research Applications

  • Inhibition of Gastric Acid Secretion : Picoprazole has been shown to inhibit gastric (H+ + K+)-ATPase in a concentration- and time-dependent manner, leading to the inhibition of acid secretion in the stomach. This effect was demonstrated to occur without impacting the (Na+ + K+)-ATPase, indicating a specific action on gastric acid secretion (Wallmark, Sachs, Mårdh, & Fellenius, 1983).

  • Comparison with Other Benzimidazoles : Studies comparing Picoprazole with other benzimidazole derivatives like timoprazole and omeprazole revealed that all these compounds inhibit H+ secretion in isolated guinea-pig parietal cells in a concentration-dependent manner. The type of inhibition observed was non-competitive, suggesting potential as effective antisecretagogues (Sewing, Harms, Schulz, & Hannemann, 1983).

  • Mechanism of Action : Picoprazole acts by inhibiting the gastric proton pump, the (H+ + K+)-ATPase, at the level of the parietal cell. This results in a decrease in gastric acid secretion, making it effective for conditions requiring reduced stomach acidity (Igata & Okabe, 1992).

  • Effects on Parietal Cells : The inhibition of acid secretion by Picoprazole is associated with changes in the structure and morphology of parietal cells. Some studies have shown that acute inhibition of acid secretion by Picoprazole can lead to a return of parietal cells to a resting morphology (Helander Hf, 1984).

  • Comparative Potency : When compared to other similar drugs, Picoprazole demonstrated significant inhibitory effects on acid secretion, though it was found to be less potent than omeprazole in some studies (Larsson et al., 1983).

Safety And Hazards

Picoprazole should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Further studies on Picoprazole revealed their toxicity in the thyroid gland and blood vessels, which led to a necessary optimization of the benzimidazole structure . Despite the challenges, the development of novel formulations with Picoprazole covering various approaches employed in this process is anticipated .

properties

IUPAC Name

methyl 6-methyl-2-[(3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-5-4-6-18-15(10)9-24(22)17-19-13-7-11(2)12(16(21)23-3)8-14(13)20-17/h4-8H,9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSMECARUIRCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868463
Record name Methyl 6-methyl-2-[(3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picoprazole

CAS RN

78090-11-6
Record name Picoprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078090116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PICOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S882YC38OJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
B Wallmark, G Sachs, S Mårdh, E Fellenius - Biochimica et Biophysica Acta …, 1983 - Elsevier
… Radiolabelled picoprazole was found to bind to 100 kDa … this enzyme was unaffected by picoprazole. From the data presented … substituted benzimidazole, picoprazole, and describes its …
Number of citations: 105 www.sciencedirect.com
H Larsson, E Carlsson, ULF Junggren, L Olbe… - Gastroenterology, 1983 - Elsevier
… Omeprazole was compared with another benzimidazole, picoprazole (H 149194), and with … Omeprazole was found to be approximately 5-10 times more potent than both picoprazole …
Number of citations: 303 www.sciencedirect.com
BI Hirschowitz, J Fong - American Journal of Physiology …, 1983 - journals.physiology.org
… To study the K+ secretion we used Picoprazole and insulin separately and together to inhibit gastric secretion stimulated in gastric fistula dogs with histamine (100 pg. kg-l. hl)…
Number of citations: 5 journals.physiology.org
N Takeguchi, Y Yamazaki - Journal of Biological Chemistry, 1986 - Elsevier
… The potency of our picoprazole preparation in inhibiting H,K-ATPase was similar to those reported by others (14, 17). H compound, which is also a specific inhibitor of H,K-ATPase, is …
Number of citations: 36 www.sciencedirect.com
KF Sewing, W Beil, I Hackbarth… - Scandinavian Journal of …, 1986 - Taylor & Francis
… The data show that picoprazole and omeprazole are potent noncompetitive inhibitors of guineapig parietal cell H+K+ATPase in vitro, omeprazole being more potent than picoprazole. …
Number of citations: 5 www.tandfonline.com
KF Sewing, P Harms, G Schulz, H Hannemann - Gut, 1983 - gut.bmj.com
The inhibitory effect of the three benzimidazole derivatives timoprazole, picoprazole, and omeprazole on histamine and dbcAMP stimulated 14C-aminopyrine accumulation (= H+ …
Number of citations: 103 gut.bmj.com
HF Helander, GW Sundell - Gastroenterology, 1984 - Elsevier
In acutely vagotomized rats, gastric acid secretion was stimulated with a combination of carbachol and pentagastrin, and/or inhibited with picoprazole, cimetidine, or 1-hyoscyamine. …
Number of citations: 47 www.sciencedirect.com
W Beil, KF Sewing - British journal of pharmacology, 1984 - ncbi.nlm.nih.gov
… In our own experiments any inhibitory effect of picoprazole and omeprazole up to 10-4 mol 1-I on gastric Mg2+-dependent ATPase activity was excluded (data not shown). Wallmark et al…
Number of citations: 40 www.ncbi.nlm.nih.gov
M Morii, H Takata, H Fujisaki, N Takegucht - Biochemical pharmacology, 1990 - Elsevier
… and 350 nm for picoprazole, … compound, picoprazole and timoprazole were synthesized as previously … derivative of E3810, H compound, picoprazole, timoprazole and Ro 18-3564. The …
Number of citations: 148 www.sciencedirect.com
MOF Khan, MJ Deimling, A Philip - American journal of pharmaceutical …, 2011 - ajpe.org
… The most potent drug identified in 1977, picoprazole, initially was associated with necrotizing … This effect was not reproduced in other strains or in nonparasitized dogs; thus, picoprazole …
Number of citations: 78 www.ajpe.org

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